molecular formula C17H13N2O7P B167587 NAPHTHOL AS-BS PHOSPHATE CAS No. 10019-03-1

NAPHTHOL AS-BS PHOSPHATE

Cat. No.: B167587
CAS No.: 10019-03-1
M. Wt: 388.27 g/mol
InChI Key: JELNBKZALJBEFQ-UHFFFAOYSA-N
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Description

NAPHTHOL AS-BS PHOSPHATE is a complex organic compound that belongs to the class of naphthalenecarboxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of nitrophenyl and phosphonooxy groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHOL AS-BS PHOSPHATE typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, nitrophenyl compounds, and phosphonooxy reagents. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amidation: Formation of the carboxamide bond.

    Phosphorylation: Addition of the phosphonooxy group.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

NAPHTHOL AS-BS PHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and other specific organic reagents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NAPHTHOL AS-BS PHOSPHATE involves its interaction with specific molecular targets. The nitrophenyl and phosphonooxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalenecarboxamides with different substituents. Examples include:

  • N-(3-Nitrophenyl)-naphthalene-2-carboxamide
  • N-(3-Aminophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Uniqueness

The presence of both nitrophenyl and phosphonooxy groups in NAPHTHOL AS-BS PHOSPHATE makes it unique compared to other naphthalenecarboxamides

Properties

IUPAC Name

[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNBKZALJBEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142998
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10019-03-1
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10019-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
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